N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
Historical Context of 1,3,4-Thiadiazole Derivatives in Heterocyclic Chemistry
The 1,3,4-thiadiazole scaffold has been a cornerstone of heterocyclic chemistry since its discovery in the mid-20th century. Early applications focused on sulfonamide derivatives, such as sulfamethizole, which demonstrated potent antibacterial activity by inhibiting dihydropteroate synthase. The aromatic stability of the thiadiazole ring, conferred by its sulfur and nitrogen atoms, enables resistance to metabolic degradation while facilitating π-π stacking interactions with biological targets.
Over decades, synthetic advancements expanded the therapeutic scope of 1,3,4-thiadiazoles. Cyclization reactions using thiosemicarbazides, as demonstrated in solid-phase synthesis protocols, allowed efficient generation of diverse libraries. Modern techniques, including desulfurative cyclization with p-TsCl, have further streamlined the production of functionalized derivatives. These innovations enabled the exploration of 1,3,4-thiadiazoles in anticancer, antimicrobial, and neuroprotective agents, with structure-activity relationship (SAR) studies revealing critical roles for substituents at the 2- and 5-positions.
Table 1: Evolution of Key 1,3,4-Thiadiazole Derivatives and Their Applications
Significance of Pyridinyl Substituents in Bioactive Molecule Design
The incorporation of pyridinyl groups into heterocyclic frameworks has become a hallmark of modern drug design. Pyridine’s nitrogen atom introduces a hydrogen bond acceptor site, improving solubility and binding affinity to enzymes or receptors. In this compound, the 3-pyridinyl substituent at the 5-position enhances interactions with hydrophobic pockets in target proteins while modulating electron density across the thiadiazole ring.
Pyridine-containing heterocycles constitute 54 FDA-approved drugs, underscoring their pharmacological relevance. For instance, the pyridinyl moiety in crizotinib facilitates selective inhibition of anaplastic lymphoma kinase (ALK) by forming critical hydrogen bonds with the kinase domain. Similarly, in thiadiazole derivatives, pyridinyl groups have been shown to improve blood-brain barrier permeability, enabling applications in neurodegenerative diseases. The 3-pyridine isomer, in particular, offers steric and electronic advantages over 2- or 4-pyridinyl variants, as evidenced by SAR studies in kinase inhibitors.
Structural Advantages of 3-Pyridinyl in Thiadiazole Derivatives:
- Electron-Withdrawing Effect: The meta-positioned nitrogen in 3-pyridine withdraws electron density from the thiadiazole ring, enhancing electrophilicity and reactivity toward nucleophilic targets.
- Hydrogen Bonding: The lone pair on pyridine’s nitrogen engages in hydrogen bonding with aspartate or glutamate residues in enzymatic active sites.
- Lipophilicity Modulation: Pyridine’s balanced logP values improve membrane permeability without compromising aqueous solubility.
Properties
Molecular Formula |
C10H10N4OS |
|---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
N-methyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H10N4OS/c1-7(15)14(2)10-13-12-9(16-10)8-4-3-5-11-6-8/h3-6H,1-2H3 |
InChI Key |
RCFDKQTVFIKMTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=NN=C(S1)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(3-pyridinylmethylene)hydrazinecarbothioamide
- Reagents: Pyridine-3-carbaldehyde and thiosemicarbazide.
- Solvent: Ethanol.
- Conditions: Reflux with catalytic hydrochloric acid for 5 hours.
- Monitoring: Thin layer chromatography (TLC).
- Isolation: Precipitate filtered and washed with cold water.
This step forms the hydrazinecarbothioamide intermediate, essential for thiadiazole ring closure.
Cyclization to 5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine
- Reagents: The hydrazinecarbothioamide intermediate and ammonium ferric sulfate.
- Solvent: Water.
- Conditions: Reflux for 30 hours.
- Workup: Extraction with ethyl acetate, washing with sodium bicarbonate and brine, drying over anhydrous sodium sulfate.
- Purification: Evaporation under reduced pressure, washing with n-hexane and diethyl ether.
This oxidative cyclization forms the 1,3,4-thiadiazole core with the 3-pyridinyl substituent at position 5.
Acetamide Functionalization (N-Methyl Acetamide Formation)
- Reagents: 5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine, acetic anhydride or acetyl chloride, and methylating agents such as methyl iodide or dimethyl sulfate.
- Catalysts: Hydroxybenzotriazole (HOBt) and carbodiimide coupling agents like N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC).
- Solvent: Acetonitrile or dichloromethane.
- Conditions: Stirring at room temperature for 24 hours.
- Workup: Evaporation of solvent, extraction with ethyl acetate/water, washing with sodium bicarbonate and brine, drying, and purification by column chromatography.
This step introduces the N-methyl acetamide moiety on the thiadiazole amine nitrogen, completing the target compound synthesis.
Alternative Synthetic Strategies
Nucleophilic Substitution on Chloroacetamide Intermediate
- Preparation of 2-chloro-N-(5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl)acetamide by reaction of 5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of sodium acetate.
- Subsequent nucleophilic substitution with methylamine or methylated amines under reflux in dry solvents (benzene or dichloromethane) with triethylamine catalyst.
- This method allows direct introduction of the N-methyl acetamide group via substitution.
Cyclocondensation via Thiosemicarbazide and Amidines
- Reaction of amidines derived from substituted nitriles with isothiocyanates to form thiosemicarbazides.
- Cyclization promoted by acidic conditions (e.g., p-toluenesulfonic acid) to yield 1,3,4-thiadiazole derivatives.
- Subsequent acylation with acetic anhydride or carbodiimide-mediated coupling to form the acetamide functionality.
Purification and Characterization
- Purification: Column chromatography on silica gel using solvent systems such as hexanes/ethyl acetate or chloroform/methanol mixtures.
- Characterization Techniques:
- 1H NMR: Chemical shifts confirm the presence of pyridinyl protons and methyl groups of the acetamide.
- IR Spectroscopy: Characteristic amide C=O stretch (~1700 cm⁻¹) and disappearance of thiol or amine bands after cyclization.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.
- Melting Point: Uncorrected melting points determined to assess purity.
These data confirm the successful synthesis and purity of the target compound.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents & Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Condensation | Pyridine-3-carbaldehyde + thiosemicarbazide, EtOH, reflux, HCl catalyst | 2-(3-pyridinylmethylene)hydrazinecarbothioamide | Monitored by TLC, precipitate isolated |
| 2 | Oxidative Cyclization | Intermediate + ammonium ferric sulfate, H2O, reflux 30 h | 5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine | Extraction and washing steps |
| 3 | Acetamide Formation (Acylation) | Thiadiazol-2-amine + acetic anhydride/acetyl chloride + methylating agent, EDC/HOBt, acetonitrile, RT, 24 h | N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide | Purified by column chromatography |
Research Findings and Optimization Notes
- The use of ammonium ferric sulfate as an oxidant in aqueous medium is effective for thiadiazole ring formation, providing good yields and purity.
- Carbodiimide coupling agents (EDC) combined with HOBt improve acetamide bond formation efficiency and reduce side reactions.
- Reaction monitoring by TLC and purification by silica gel chromatography are critical for isolating pure intermediates and final products.
- Alternative nucleophilic substitution on chloroacetamide intermediates offers a versatile route for introducing various N-substituents, including methyl groups.
- Reaction times and temperatures are optimized to balance yield and minimize decomposition, with reflux times ranging from 1 to 30 hours depending on the step.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Anticancer Properties
Research has shown that derivatives of thiadiazole compounds exhibit significant anticancer activity. N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide is part of this class and has demonstrated promising results in various studies:
- Cell Viability Reduction : In vitro studies indicated that this compound significantly decreases the viability of several cancer cell lines, including human leukemia and non-small cell lung cancer cells .
- Xenograft Models : In vivo studies using mouse xenograft models have shown that treatment with this compound leads to reduced tumor growth, indicating its potential as an effective anticancer agent .
Study 1: Anticancer Efficacy
A study published in MDPI evaluated a series of thiadiazole derivatives, including this compound. The results demonstrated a marked reduction in the proliferation of various cancer cell lines when treated with this compound at concentrations as low as 20 μM .
Study 2: Mechanistic Insights
Another investigation focused on the mechanisms underlying the anticancer effects of thiadiazole derivatives. It was found that these compounds induce apoptosis in cancer cells via the caspase pathway, further supporting their potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or proteins involved in the growth and proliferation of pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Diversity: The target compound’s 3-pyridinyl group distinguishes it from derivatives with phenyl (e.g., ) or alkylthio (e.g., ) substituents. Pyridinyl’s nitrogen atom may improve solubility or target binding compared to hydrophobic groups like benzylthio .
Biological Activity :
- Derivatives with thioether linkages (e.g., ) exhibit anticancer activity, suggesting sulfur’s role in redox modulation or enzyme inhibition. The target compound’s lack of a thio group may limit similar mechanisms.
- Acetazolamide (), a sulfamoyl-containing analogue, is clinically used for glaucoma and diuresis. The absence of a sulfonamide group in the target compound explains its divergence from carbonic anhydrase inhibition.
Physical Properties :
- Melting points for similar compounds range widely (132–170°C in ), influenced by substituent symmetry and intermolecular forces. The target compound’s predicted high boiling point (400°C) aligns with its aromatic and heterocyclic structure .
Research Findings and Implications
- Anticancer Potential: While the target compound’s activity remains unstudied, structural parallels to and suggest possible cytotoxicity. The pyridinyl group could engage in π-π stacking with DNA or protein targets, a mechanism observed in pyridine-containing chemotherapeutics.
- Synthetic Accessibility : and describe routes to thiadiazole acetamides via nucleophilic substitution or coupling reactions. Similar methods may apply to the target compound, though pyridinyl introduction may require specialized catalysts .
Biological Activity
N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H10N4OS |
| Molecular Weight | 234.28 g/mol |
| IUPAC Name | N-methyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)acetamide |
| CAS Number | 603075-49-6 |
| Density | 1.335 g/cm³ (predicted) |
| Boiling Point | 400.0 °C (predicted) |
Synthesis
The synthesis of this compound typically involves the reaction of 3-pyridinecarboxylic acid hydrazide with methyl isothiocyanate under acidic conditions to form an intermediate compound. This intermediate is subsequently reacted with acetic anhydride to yield the final product.
Anticancer Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. In particular, studies have shown that this compound can inhibit key enzymes involved in cancer progression.
- Inhibition of Lipoxygenase : The compound has been tested against 15-lipoxygenase-1 (LOX), an enzyme implicated in various neoplastic diseases. In vitro assays demonstrated that derivatives of thiadiazole can effectively inhibit LOX activity, making them potential candidates for anticancer drug development .
- Cytotoxicity Assays : The cytotoxic effects of this compound were evaluated using various cancer cell lines such as PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma). The results indicated that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound appears to inhibit key enzymes involved in tumor growth and proliferation.
- Induction of Apoptosis : Studies suggest that thiadiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .
Comparative Analysis with Related Compounds
This compound can be compared with other similar compounds to highlight its unique properties:
| Compound Name | Anticancer Activity | Mechanism of Action |
|---|---|---|
| N-Methyl-N-(3-pyridinyl)acetamide | Moderate | Enzyme inhibition |
| N-Methyl-1-(3-pyridinyl)-1-propanamine | Low | Unknown |
| N-[(6-Chloro-3-pyridinyl)methyl]acetamide | High | Apoptosis induction |
This comparison illustrates that while some analogs may exhibit anticancer activity, the unique structure of this compound may confer enhanced efficacy due to its specific interactions with molecular targets.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiadiazole derivatives:
- Cytotoxicity Studies : A recent study demonstrated that derivatives containing the thiadiazole ring showed increased cytotoxicity against MCF-7 breast cancer cells compared to untreated controls. The most potent compounds induced apoptosis significantly more than standard treatments .
- Inhibitory Potency Against IMPDH : Other derivatives were shown to inhibit inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme for nucleotide synthesis in proliferating cells. This inhibition suggests a promising avenue for developing new anticancer therapies targeting nucleotide metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
